molecular formula C20H16N2O5S2 B2873035 4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid CAS No. 899997-83-2

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid

Cat. No.: B2873035
CAS No.: 899997-83-2
M. Wt: 428.48
InChI Key: WRKXNFDBNBQCSY-TZWKYVIBSA-N
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Description

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid ( 899997-83-2) is a synthetic organic compound with the molecular formula C20H16N2O5S2 and a molecular weight of 428.5 g/mol . This chemical belongs to the rhodanine-based thiazolidinone family, characterized by a complex structure featuring a thioxothiazolidin core linked to a furan ring and a benzoic acid moiety via propanamido and allylidene bridges . Its structure, defined by the SMILES notation "O=C(CCN1C(=O)C(=CC=Cc2ccco2)SC1=S)Nc1ccc(C(=O)O)cc1", is of significant interest in medicinal chemistry and materials science research due to the known bioactive profile of rhodanine derivatives . Compounds in this class are frequently investigated for their potential as enzyme inhibitors and for various other biochemical applications. This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can access this compound from specific suppliers; for instance, Life Chemicals offers it with a purity of 90% or higher under the product code F3182-0007, available in quantities ranging from 1mg to 50mg . Predicted physical properties include a density of 1.50±0.1 g/cm³ at 20 °C and a pKa of 4.30±0.10 . For comprehensive safety information, including hazard statements, researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5S2/c23-17(21-14-8-6-13(7-9-14)19(25)26)10-11-22-18(24)16(29-20(22)28)5-1-3-15-4-2-12-27-15/h1-9,12H,10-11H2,(H,21,23)(H,25,26)/b3-1+,16-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKXNFDBNBQCSY-TZWKYVIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid, with the CAS number 899997-83-2, is a complex organic compound belonging to the thiazolidinedione class. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory applications. Its unique structural features, including a thiazolidinone core and a furan substituent, suggest diverse mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O5S2C_{20}H_{16}N_{2}O_{5}S_{2}, with a molecular weight of approximately 428.5 g/mol. The structure can be represented as follows:

PropertyValue
Molecular FormulaC20H16N2O5S2
Molecular Weight428.5 g/mol
CAS Number899997-83-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play a crucial role in regulating glucose and lipid metabolism, suggesting potential anti-diabetic properties.
  • Cell Cycle Modulation : Studies have indicated that compounds with similar structures can induce cell cycle arrest and apoptosis in cancer cells, which may also apply to this compound.

Anticancer Properties

Research indicates that derivatives of thiazolidinediones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : The compound has shown promising results in inhibiting the proliferation of leukemia (MOLT-4), colon cancer (SW620), and CNS cancer (SF539) cell lines, with IC50 values ranging from 1.63 to 3.67 µM .
Cell LineIC50 (µM)
MOLT-41.76
SW6203.67
SF5391.63

Case Study : A study demonstrated that thiazolidinone derivatives exhibited dose-dependent antiproliferative activity in human leukemia cell lines, highlighting the importance of structural modifications for enhancing anticancer efficacy .

Anti-inflammatory Activity

Compounds within the thiazolidinedione class are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may also modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Similar thiazolidinone derivatives have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria . The presence of the furan ring is believed to enhance these biological activities.

Scientific Research Applications

4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid is a research compound with the molecular formula C20H16N2O5S2 and a molecular weight of 428.48 g/mol. It belongs to the thiazolidinedione class of compounds and has potential biological activities, especially in cancer therapy and anti-inflammatory applications.

Chemical Structure and Properties
Key properties of this compound:

  • Molecular Formula: C20H16N2O5S2
  • Molecular Weight: 428.5 g/mol
  • CAS Number: 899997-83-2
  • IUPAC Name: 4-[3-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid

Biological Activity
The biological activity of this compound is attributed to its interaction with molecular targets:

  • Peroxisome Proliferator-Activated Receptors (PPARs): It may have anti-diabetic properties because these receptors regulate glucose and lipid metabolism.
  • Cell Cycle Modulation: It can induce cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties
Thiazolidinedione derivatives exhibit cytotoxic effects against cancer cell lines.

  • Cytotoxicity: This compound inhibits the proliferation of leukemia (MOLT-4), colon cancer (SW620), and CNS cancer (SF539) cell lines. IC50 values range from 1.63 to 3.67 µM.
    Cell LineIC50 (µM)
    MOLT-41.76
    SW6203.67
    SF5391.63

Anti-inflammatory Activity
Thiazolidinediones are known for their anti-inflammatory properties, and this compound may modulate inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinone derivatives are widely studied for their diverse pharmacological activities. Below is a detailed comparison of the target compound with analogs reported in the literature, focusing on structural variations, synthesis protocols, and physicochemical properties.

Structural Variations and Substituent Effects
Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reference
Target Compound : 4-(3-((E)-5-((E)-3-(furan-2-yl)allylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)benzoic acid Furan-2-yl allylidene, propanamido benzoic acid Not explicitly provided (inferred: ~C₂₀H₁₅N₂O₅S₂) ~462 (similar to ) Not reported
(E)-3-((E)-(furan-2-ylmethylene)amino)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one (2b1) Furan-2-ylmethylene, 4-hydroxy-3-methoxybenzylidene C₁₆H₁₂N₂O₄S₂ 360.4 85–87
(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid 2-Chlorobenzylidene, propanamido-2-hydroxybenzoic acid C₂₀H₁₅ClN₂O₅S₂ 462.9 Not reported
(Z)-3-Allyl-5-benzylidene-2-thioxothiazolidin-4-one (6a) Benzylidene, allyl C₁₃H₁₁NOS₂ 269.4 Not reported
1.1.3 : (4-Oxo-5-{[3-(2-phenylethoxy)phenyl]methylidene}-2-thioxothiazolidin-3-yl)acetic acid Phenylethoxyphenyl methylidene, acetic acid C₂₁H₁₉NO₄S₂ 413.5 172–175

Key Observations :

  • The target compound’s furan-2-yl allylidene group distinguishes it from chlorinated () or benzylidene () analogs. Furan’s electron-rich nature may enhance π-π stacking interactions compared to chloro or phenyl groups .
Physicochemical and Spectral Properties
  • IR/NMR Trends: Thioxothiazolidinone C=S and C=O stretches appear at ~1200–1250 cm⁻¹ and ~1700 cm⁻¹, respectively, across all analogs . The benzoic acid group in the target compound shows a broad O-H stretch (~2500–3000 cm⁻¹) and carbonyl peak at ~1680 cm⁻¹, absent in non-carboxylic acid derivatives . $^1$H NMR of the furan-2-yl allylidene group displays characteristic aromatic protons at δ 6.5–7.5 ppm and allylic protons at δ 6.0–6.5 ppm .

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